N-benzyl-1-cyclopropylméthanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl-1-cyclopropylmethanamine derivatives has been explored through various methods. For instance, the cyclopropanation reaction of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles, catalyzed by rhodium(II), produces boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity, yielding various cyclopropylmethanamines containing a quaternary stereocenter (Miura et al., 2016).

Molecular Structure Analysis

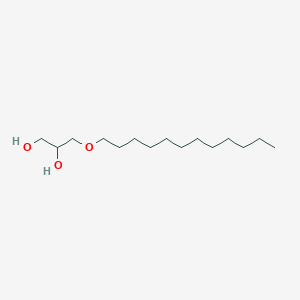

The molecular structure of N-benzyl-1-cyclopropylmethanamine and its derivatives has been studied using various analytical techniques. For example, crystal structure and Hirshfeld surface analysis have been utilized to explore the noncovalent interactions responsible for crystal packing, providing insights into the compound's structural properties (Ashfaq et al., 2021).

Chemical Reactions and Properties

N-benzyl-1-cyclopropylmethanamine undergoes various chemical reactions, including cyclopropanation and ring-opening reactions. The compound has been used as a substrate for cytochrome P450-catalyzed oxidation, leading to the generation of cyclopropanone hydrate and 3-hydroxypropionaldehyde through a mechanism that does not involve single electron transfer (Cerny & Hanzlik, 2006).

Physical Properties Analysis

The physical properties of N-benzyl-1-cyclopropylmethanamine, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific studies on these properties were not directly found, they are crucial for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of N-benzyl-1-cyclopropylmethanamine, including its reactivity, stability, and interactions with other molecules, are fundamental for its utilization in synthesis and potential therapeutic applications. Studies have explored its reactivity, particularly in the context of enzymatic inactivation and the generation of cyclopropanone hydrate as a metabolite, indicating its diverse chemical behavior (Cerny & Hanzlik, 2006).

Applications De Recherche Scientifique

Synthèse pharmaceutique

“N-benzyl-1-cyclopropylméthanamine” est un intermédiaire clé dans la synthèse de divers ingrédients pharmaceutiques actifs (API). Il est particulièrement précieux dans la production de médicaments comme le donepezil et la trimétazidine. Ces médicaments sont utilisés pour traiter des affections telles que la maladie d’Alzheimer et l’angine de poitrine, respectivement. La capacité du composé à agir comme un élément constitutif des cyclo-tertiaires amines le rend indispensable en chimie médicinale .

Chimie verte

La synthèse de N-benzyl cyclo-tertiaires amines utilisant l’imine réductase est une approche verte qui évite l’utilisation de produits chimiques et de conditions agressives. Cette méthode est non seulement respectueuse de l’environnement, mais aussi rentable, car elle réduit le besoin de procédés de purification coûteux .

Ingénierie enzymatique

Des études récentes se sont concentrées sur l’amélioration de l’activité et de la sélectivité des enzymes comme la Mesorhizobium imine réductase pour une meilleure production de N-benzyl cyclo-tertiaires amines. Grâce à des techniques telles que le balayage à l’alanine et la mutation consensuelle, les chercheurs ont pu augmenter considérablement les taux de conversion, ce qui est crucial pour la synthèse à grande échelle .

Biocatalyse à cellules entières

L’utilisation d’E. coli recombinant coexprimant l’imine réductase et la glucose déshydrogénase a montré des taux de conversion élevés pour la synthèse de N-benzyl cyclo-tertiaires amines. Cette approche de biocatalyse à cellules entières est un pas en avant dans la chimie industrielle durable, offrant une alternative viable à la synthèse chimique traditionnelle .

Conception rationnelle des enzymes

L’étude de la this compound et de ses dérivés fournit des informations sur la conception rationnelle des enzymes. En comprenant comment les mutations affectent la fonction enzymatique, les scientifiques peuvent créer des catalyseurs plus efficaces pour une variété de réactions chimiques .

Safety and Hazards

Orientations Futures

Propriétés

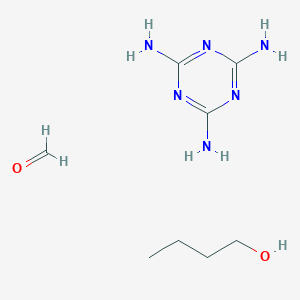

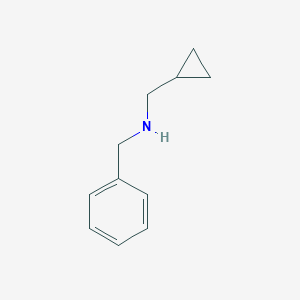

IUPAC Name |

N-benzyl-1-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-12-9-11-6-7-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONMRPMQMVTSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333772 | |

| Record name | N-benzyl-1-cyclopropylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116373-23-0 | |

| Record name | N-benzyl-1-cyclopropylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(cyclopropylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)